2,5-Dichloro-7,8-dihydroquinoline
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Overview
Description
2,5-Dichloro-7,8-dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine atoms at the 2 and 5 positions, along with the dihydroquinoline structure, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-7,8-dihydroquinoline typically involves the chlorination of 7,8-dihydroquinoline. One common method is the reaction of 7,8-dihydroquinoline with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-7,8-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully hydrogenated quinoline.
Substitution: Substituted quinoline derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-Dichloro-7,8-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-7,8-dihydroquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial DNA synthesis by targeting DNA gyrase or topoisomerase enzymes, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.
7,8-Dihydroquinoline: The parent compound without chlorine substitution.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Uniqueness
2,5-Dichloro-7,8-dihydroquinoline is unique due to its specific substitution pattern and dihydroquinoline structure, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-7,8-dihydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h2,4-5H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABZTGKFHCYPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Cl)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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